4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with a propyl group at the 4-position and a 2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl moiety attached to the nitrogen atom. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction , which involves the condensation of tryptamine derivatives with benzaldehyde derivatives under acidic conditions. The resulting tetrahydroisoquinoline is then functionalized with a tosyl group at the 2-position and further modified to introduce the propyl group and the benzamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The tosyl group can be reduced to yield the corresponding amine.
Substitution: : The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reduction of the tosyl group can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzoic acid.
Reduction: : Formation of 4-propyl-N-(2-amino-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide.
Substitution: : Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: has shown potential in several scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and therapeutic potential.
Comparison with Similar Compounds
4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide: can be compared to other similar compounds, such as:
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives: : These compounds share the tetrahydroisoquinoline core but differ in their substituents and functional groups.
Benzamide derivatives: : Other benzamide compounds with different substituents and core structures.
The uniqueness of This compound lies in its specific combination of functional groups and its potential biological and chemical applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGJPIRMUDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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